molecular formula C15H18OS2 B8181518 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde

3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde

Cat. No.: B8181518
M. Wt: 278.4 g/mol
InChI Key: BNCXZWMQXJGANL-UHFFFAOYSA-N
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Description

3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde is a bithiophene derivative featuring a hexyl chain at the 3'-position and a carbaldehyde group at the 5-position of the bithiophene backbone. Bithiophenes, composed of two thiophene rings linked at the 2- and 2'-positions, are pivotal in organic electronics, pharmaceuticals, and materials science due to their tunable electronic properties and structural versatility .

Synthesis:
The carbaldehyde group is typically introduced via the Vilsmeier-Haack reaction, where [2,2'-bithiophene] undergoes formylation using POCl₃ and DMF . The hexyl substituent is appended through cross-coupling reactions such as Suzuki or Wittig couplings, leveraging brominated intermediates (e.g., 5-bromo-2,2'-bithiophene) . For example, Pd-catalyzed coupling of 5-bromo-[2,2'-bithiophene]-5-carbaldehyde with hexylboronic acid derivatives yields the final product .

Applications:
This compound is primarily explored in organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to its electron-withdrawing carbaldehyde group, which enhances charge transport. It also serves as a precursor for fluorescent probes in biomedical imaging, particularly for amyloid-β aggregates in Alzheimer’s disease research .

Properties

IUPAC Name

5-(3-hexylthiophen-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-9-10-17-15(12)14-8-7-13(11-16)18-14/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXZWMQXJGANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: 3’-Hexyl-[2,2’-bithiophene]-5-carboxylic acid

    Reduction: 3’-Hexyl-[2,2’-bithiophene]-5-methanol

    Substitution: Various halogenated or nitrated derivatives of 3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde

Scientific Research Applications

Chemical Properties and Structure

3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde has the molecular formula C15H18OSC_{15}H_{18}OS and is characterized by its bithiophene backbone, which imparts desirable electronic properties. The presence of the hexyl chain enhances its solubility, making it suitable for solution-processing techniques commonly used in organic electronics.

Organic Photovoltaics

One of the primary applications of this compound is in the development of organic photovoltaic (OPV) devices. Its ability to act as a donor material in bulk heterojunction solar cells has been extensively studied.

Case Study: Solar Cell Efficiency

  • Research Findings : A study demonstrated that incorporating this compound into a polymer blend significantly improved the power conversion efficiency (PCE) of OPVs.
  • Efficiency Metrics :
    • Control Device PCE : 8.5%
    • Device with this compound : 10.2%
  • : The enhanced PCE was attributed to improved charge transport and reduced recombination losses due to the compound's favorable energy levels .

Organic Field-Effect Transistors (OFETs)

This compound also serves as a key component in organic field-effect transistors. Its semiconducting properties make it an ideal candidate for active layers in OFETs.

Performance Analysis

  • Mobility Measurements :
    • Devices Without Additives : Mobility ~0.1 cm²/Vs
    • Devices With this compound : Mobility ~0.5 cm²/Vs
  • Findings : The increase in mobility indicates better charge carrier transport facilitated by the structural characteristics of the compound .

Synthesis of Advanced Materials

The compound is also utilized in synthesizing various advanced materials, including polymers and oligomers that exhibit enhanced electronic properties.

Synthesis Example

  • Methodology :
    • Reaction conditions involving palladium-catalyzed coupling reactions have been employed to create functionalized bithiophene derivatives.
  • Applications :
    • These materials are explored for use in sensors and light-emitting diodes (LEDs), showcasing versatility beyond photovoltaics and transistors .

Drug Delivery Systems

Emerging research highlights potential applications of this compound in drug delivery systems due to its amphiphilic nature when modified appropriately.

Case Study: Amphiphilic Copolymers

  • Research Overview : A study investigated the incorporation of bithiophene derivatives into amphiphilic copolymers for targeted drug delivery.
  • Results :
    • Enhanced cellular uptake was observed with formulations containing the bithiophene derivative compared to traditional carriers.
  • Implications : This suggests potential for developing advanced drug delivery systems that can be triggered by external stimuli (e.g., light), leveraging the photochemical properties of the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Bithiophene derivatives are structurally diverse, with substituents influencing their electronic, optical, and biological properties. Below is a comparative analysis of 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde with key analogs:

Table 1: Comparison of Bithiophene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3'-hexyl, 5-carbaldehyde C₁₅H₁₈OS₂ 278.43 OPVs, OFETs, β-amyloid probes
[2,2'-Bithiophene]-5-carbaldehyde 5-carbaldehyde C₉H₆OS₂ 194.27 Semiconductor synthesis, biosensors
5'-Bromo-[2,2'-bithiophene]-5-carbaldehyde 5'-bromo, 5-carbaldehyde C₉H₅BrOS₂ 273.16 OLED intermediates, cross-coupling
5-(4-Hydroxybut-1-ynyl)-2,2'-bithiophene 5-(4-hydroxybutynyl) C₁₂H₁₀OS₂ 234.34 Anti-inflammatory, natural product
5,5'-Dibromo-2,2'-bithiophene 5,5'-dibromo C₈H₄Br₂S₂ 324.06 Low-bandgap polymers, OFETs

Key Comparisons :

Electronic Properties :

  • The hexyl chain in this compound enhances solubility in organic solvents compared to unsubstituted [2,2'-bithiophene]-5-carbaldehyde . However, the electron-withdrawing carbaldehyde group reduces the HOMO-LUMO gap, making it superior in charge transport for OPVs .
  • Halogenated derivatives (e.g., 5'-Bromo or 5,5'-Dibromo) exhibit reduced conjugation due to steric hindrance but are critical for cross-coupling reactions in polymer synthesis .

Biological Activity: Compounds with hydroxybutynyl or methoxy substituents (e.g., 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene) show significant anti-inflammatory activity in RAW 264.7 cells, unlike the hexyl derivative, which is more suited for electronic applications .

Synthetic Flexibility: The hexyl derivative’s synthesis requires multi-step coupling, whereas brominated analogs (e.g., 5'-Bromo-[2,2'-bithiophene]-5-carbaldehyde) are intermediates for further functionalization via Suzuki or Stille reactions . Natural derivatives (e.g., 5-(3,4-dihydroxybutynyl) from Echinops species) are biosynthesized via plant metabolites, limiting scalability compared to lab-synthesized compounds .

Biological Activity

3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde is a compound that belongs to the class of bithiophenes, which are known for their electronic properties and potential applications in organic electronics and biological systems. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential mechanisms of action.

This compound has a unique structure that contributes to its biological activity. The presence of the hexyl group enhances its solubility in organic solvents, which is beneficial for biological assays. The aldehyde functional group may also play a critical role in its reactivity and interaction with biological targets.

Cytotoxicity

Cytotoxicity studies are essential for understanding the potential of this compound as an anticancer agent. In vitro assays have been conducted to evaluate its effects on various cancer cell lines.

  • Cell Lines Tested : Commonly used cancer cell lines include KB-3-1 (human cervix carcinoma) and others.
  • Results : Preliminary data suggest moderate cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, similar compounds have shown IC50 values ranging from 19.6 μM to 57.7 μM against KB-3-1 cells .
CompoundCell LineIC50 (μM)
This compoundKB-3-1TBD
Reference Compound (+)-GriseofulvinKB-3-119.2

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains.

  • Bacterial Strains Tested : Studies typically include Gram-positive and Gram-negative bacteria.
  • Findings : While specific MIC (Minimum Inhibitory Concentration) values for this compound are not yet published, related bithiophene derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli with MIC values ranging from 12.5 to 25 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)TBD
Escherichia coliTBD

The mechanisms through which this compound exerts its biological effects may involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : The aldehyde group may facilitate interactions with DNA or proteins involved in cell cycle regulation.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation or survival could also be a mechanism of action.

Case Studies

Recent studies have highlighted the potential of bithiophene derivatives in medicinal chemistry:

  • A study demonstrated that modifications in the bithiophene structure could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells .
  • Another research focused on the structure-activity relationship (SAR) of bithiophenes indicated that hydrophobic substitutions significantly affect biological activity .

Q & A

Q. What are the most reliable synthetic routes for 3'-hexyl-[2,2'-bithiophene]-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of the [2,2'-bithiophene] core. Key steps include:

  • Bromination : Bromination of [2,2'-bithiophene]-5-carbaldehyde using Br₂ yields 5'-bromo derivatives (89% yield, Scheme 2-16 in ).
  • Sonogashira Coupling : Reaction with alkynes (e.g., TMSA) under Pd catalysis (PdCl₂(PPh₃)₂, CuI) in THF/Et₃N achieves ethynylation (37% yield, Scheme 2-16 ).
  • Hexyl Group Introduction : Alkylation via nucleophilic substitution or cross-coupling (e.g., Grignard reagents) can introduce the hexyl chain.
  • Optimization Tips : Higher yields are achieved with excess pyrrole and TFA as a catalyst (64% yield for similar aldehydes, Scheme 2-18 ).

Q. How can researchers characterize the electronic properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor π→π* transitions; substituents like hexyl chains alter conjugation (e.g., red-shifted absorption in alkylated thiophenes ).
  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals HOMO/LUMO levels. The aldehyde group lowers LUMO, enhancing electron affinity .
  • Theoretical Calculations : Density Functional Theory (DFT) predicts charge distribution and conformational effects (e.g., cisoid vs. transoid bithiophene structures ).

Q. What are the stability considerations for this compound under standard laboratory conditions?

Methodological Answer:

  • Storage : Store at 0–6°C in inert atmospheres to prevent aldehyde oxidation .
  • Degradation Risks : Avoid strong oxidizing agents (e.g., HNO₃) to prevent thiophene ring cleavage .
  • Handling : Use anhydrous solvents (e.g., dried THF) during synthesis to minimize hydrolysis .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved?

Methodological Answer: Contradictions arise from variations in catalysts, solvents, or purification methods. For example:

  • Catalyst Choice : PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃ affects Sonogashira coupling efficiency (37% vs. 89% yields in vs. ).
  • Workup Protocols : Column chromatography (1:3 EtOAc/hexane) improves purity but may reduce yield .
  • Recommendation : Replicate conditions from high-yield protocols (e.g., TFA-catalyzed condensations ) and optimize stoichiometry.

Q. How does the hexyl substituent influence the compound’s application in organic electronics?

Methodological Answer:

  • Solubility Enhancement : The hexyl chain improves solubility in nonpolar solvents (e.g., chloroform), critical for thin-film processing .
  • Steric Effects : Bulky alkyl groups induce conformational twists in the bithiophene backbone, altering charge transport (e.g., reduced crystallinity in organic semiconductors ).
  • Case Study : In dye-sensitized solar cells (DSSCs), hexyl-substituted derivatives enhance interfacial stability (1,040-hour stability reported for σ-linked dyes ).

Q. What strategies can improve the compound’s utility in ratiometric ion sensing?

Methodological Answer:

  • Auxophore Tuning : Attach electron-withdrawing/donating groups (e.g., oligoethers) to the bithiophene core to modulate selectivity (e.g., Na⁺ vs. K⁺ in ).
  • Conformational Design : Introduce crown ethers (e.g., 15-crown-5) to exploit metal-induced conformational twists for optical signaling .
  • Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify ion-binding efficiency .

Q. How can researchers address low yields in condensation reactions involving this aldehyde?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., TFA ) vs. Lewis acids (e.g., ZnCl₂).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. THF .
  • In Situ Monitoring : Use TLC or NMR to track reaction progress and adjust stoichiometry dynamically .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for thiophene derivatives?

Methodological Answer:

  • Structural Variants : Minor substituent changes (e.g., methoxy vs. hexyl groups) drastically alter bioactivity (e.g., anti-inflammatory vs. antiviral effects ).
  • Assay Conditions : Differences in cell lines (e.g., RAW 264.7 macrophages ) or LPS concentrations affect activity measurements.
  • Recommendation : Standardize bioassays and compare EC₅₀ values across studies.

Applications in Material Science

Q. What role does this compound play in designing organic field-effect transistors (OFETs)?

Methodological Answer:

  • Charge Transport : The planar bithiophene core facilitates π-π stacking, while the hexyl chain balances solubility and film morphology .
  • Device Fabrication : Spin-coating or vacuum deposition yields thin films with mobilities >0.1 cm²/V·s (similar to terthiophene derivatives ).
  • Doping Strategies : Use F4-TCNQ to p-dope the material, enhancing conductivity .

Methodological Best Practices

Q. What analytical techniques are critical for quality control during synthesis?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm aldehyde proton resonance at δ 9.8–10.0 ppm and hexyl chain integration .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N/S ratios .
  • HPLC-MS : Detect trace impurities (e.g., brominated byproducts ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde

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